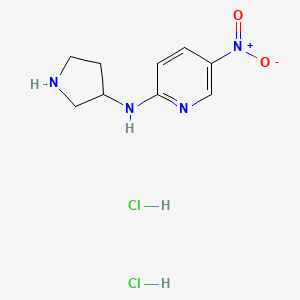
5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride
Overview
Description
5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C9H13ClN4O2 . It is a powder in physical form .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as 5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride, can be achieved through various methods. One approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of 5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride can be represented by the InChI code: 1S/C9H12N4O2.2ClH/c14-13(15)8-1-2-9(11-6-8)12-7-3-4-10-5-7;;/h1-2,6-7,10H,3-5H2,(H,11,12);2*1H .Physical And Chemical Properties Analysis
5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride is a powder that is stored at room temperature . Its molecular weight is 281.14 .Scientific Research Applications
Reactions and Synthesis :
- 5-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride is involved in the reactions of pyrimidines with amines and thiols, showcasing its potential in the synthesis of various compounds (Čikotienė, Pudziuvelyte, Brukštus, & Tumkevičius, 2007).
- It also plays a role in the protonation of substituted thiophenes, contributing to understanding the substituent effects in chemical reactions (Noto, Gruttadauria, Dattolo, Arnone, Consiglio, & Spinelli, 1991).
Chemical Properties and Structural Studies :
- Studies on its structural parameters and electronic and vibrational spectra, as part of research on molecular structures, offer insights into the compound's chemical properties and potential applications (Akbari & Bakhte-ei, 2013).
Applications in Organic Synthesis and Catalysis :
- The compound has been used in the synthesis of alkoxy substituted di(pyridin-2-yl)amines and N-arylpyridin-2-ylamines, indicating its utility in organic synthesis (Grig-Alexa, Simionescu, Patriciu, Massip, Fînaru, Jarry, Leger, & Guillaumet, 2012).
- Its use in 1,3-dipolar cycloaddition reactions highlights its role in the synthesis of various nitrogen-containing heterocycles (Holt & Fiksdahl, 2007).
Biological Activities and Potential Applications :
- Research has been conducted on pyrrolidine compounds, including 5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride, to explore their biological activities, which could have implications for medical and industrial applications (Żmigrodzka, Sadowski, Kras, Desler, Demchuk, & Kula, 2022).
Safety And Hazards
The safety information for 5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5-nitro-N-pyrrolidin-3-ylpyridin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2.2ClH/c14-13(15)8-1-2-9(11-6-8)12-7-3-4-10-5-7;;/h1-2,6-7,10H,3-5H2,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRSVOFSSYTXBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=NC=C(C=C2)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine](/img/structure/B1422946.png)
![2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide](/img/structure/B1422948.png)
![2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide](/img/structure/B1422949.png)



![3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride](/img/structure/B1422953.png)





![Methyl({[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride](/img/structure/B1422967.png)
![methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride](/img/structure/B1422968.png)